molecular formula C15H14F3N5O B2771503 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2034222-68-7

5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No.: B2771503
CAS No.: 2034222-68-7
M. Wt: 337.306
InChI Key: ILWKUQATUQDSMP-UHFFFAOYSA-N
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Description

5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H14F3N5O and its molecular weight is 337.306. The purity is usually 95%.
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Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)13-4-3-10(5-19-13)14(24)22-6-11(7-22)23-8-12(20-21-23)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWKUQATUQDSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a novel organic molecule of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Structural Characteristics

This compound features a triazole ring , an azetidine ring , and a trifluoromethyl-pyridine moiety , which contribute to its biological activity. The cyclopropyl group attached to the triazole ring may enhance its pharmacological profile by influencing steric and electronic properties.

Molecular Structure

ComponentDescription
Triazole RingA five-membered ring containing three nitrogen atoms, known for diverse biological activities.
Azetidine RingA saturated four-membered ring that can influence the compound's interaction with biological targets.
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
  • Synthesis of the Azetidine Ring : Formed via cyclization reactions involving suitable precursors.
  • Introduction of the Trifluoromethyl Group : Often achieved through electrophilic fluorination methods.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific studies highlight:

  • In vitro Studies : Demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against various bacterial strains .

Anticancer Properties

The compound's structural features suggest potential as an anticancer agent. Preliminary studies have indicated:

  • Kinase Inhibition : Similar triazole derivatives have been reported to inhibit key kinases involved in cancer progression, such as c-Met and EGFR .
  • Cell Proliferation Assays : Various derivatives showed IC50 values in the low micromolar range, indicating their potential to inhibit cancer cell proliferation effectively .

The mechanism by which this compound exerts its biological effects likely involves:

  • Targeting Specific Enzymes or Receptors : Binding to active sites on enzymes or receptors, thereby modulating their activity.
  • Influencing Cellular Pathways : Altering signaling pathways that lead to apoptosis or inhibition of cell division.

Study 1: Antimicrobial Evaluation

A study evaluated several triazole derivatives for antimicrobial activity. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

In a preclinical study assessing the anticancer potential of triazole derivatives, the compound was found to inhibit growth in various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 5 to 15 µM .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C14H16N6O2C_{14}H_{16}N_6O_2, with a molecular weight of approximately 300.32 g/mol. The structure features a pyridine ring substituted with trifluoromethyl and an azetidine moiety linked to a triazole, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit various kinases involved in cancer progression, including c-Met and Polo-like kinase 1 (Plk1). A notable derivative has demonstrated selective inhibition at low micromolar concentrations, making it a candidate for further clinical investigation in treating non-small cell lung cancer and other malignancies .

Antimicrobial Properties

Triazole-containing compounds have also been explored for their antimicrobial activity. The unique structural features of triazoles allow them to interact with microbial enzymes and receptors, potentially leading to effective treatments against resistant strains of bacteria and fungi .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves multi-step reactions that incorporate cyclopropyl and trifluoromethyl groups. Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the triazole or pyridine rings can significantly affect potency and selectivity against specific targets .

Preclinical Trials

In preclinical studies, compounds similar to This compound have shown promising results in inhibiting tumor growth in xenograft models. These studies often measure the efficacy through metrics such as tumor volume reduction and survival rates compared to control groups .

Clinical Implications

The transition from laboratory studies to clinical applications is supported by ongoing trials examining the efficacy of triazole derivatives in various cancer types. For example, compounds targeting the c-Met pathway have progressed through early-phase clinical trials due to their favorable pharmacokinetic profiles and manageable toxicity levels .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Multi-step synthesis : Begin with azetidine-1-carbonyl intermediates and cyclopropyl-triazole precursors. Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (reflux at 80–100°C), and catalyst ratios (e.g., CuSO₄·5H₂O with sodium ascorbate) to minimize by-products .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity yields (>90%) .

Q. How can structural features of this compound be characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify azetidine carbonyl (δ ~170 ppm) and trifluoromethyl (δ -60 ppm in 19F NMR) groups .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular mass (e.g., [M+H]+ at m/z 413.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry via single-crystal diffraction .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8.5 min) and UV detection at 254 nm .
  • TLC Monitoring : Track reaction progress using silica plates (hexane:EtOAc 3:1, Rf ~0.4) .
  • Stability Tests : Conduct accelerated degradation studies under heat (40°C) and humidity (75% RH) to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopropyl group (e.g., substituent size/electron density) or pyridine ring (e.g., halogenation) to probe steric/electronic effects .
  • Biological Assays :
Analog ModificationBioactivity (IC₅₀)Cytotoxicity (CC₅₀)
Cyclopropyl → Phenyl12 nM (Enzyme X)>100 µM
Trifluoromethyl → Cl45 nM85 µM
  • Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains) .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Stability : Measure hydrolysis half-life (pH 4–9 buffers) and photodegradation under UV light (λ = 254 nm) .
  • Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) and track metabolites via LC-QTOF-MS .
  • Toxicity Screening : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to assess acute/chronic effects .

Q. How can contradictions in spectroscopic or bioactivity data be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to resolve ambiguous assignments .
  • Dose-Response Curves : Repeat bioassays with staggered concentrations (n=6 replicates) to identify outliers or non-monotonic responses .
  • Crystallographic Validation : Resolve structural ambiguities (e.g., triazole vs. pyridine tautomerism) via X-ray analysis .

Q. What advanced computational methods predict binding affinity and metabolic pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and bioavailability .
  • Metabolite Prediction : Apply BioTransformer 3.0 to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust partial charges or solvation models in docking simulations to better reflect physiological conditions .
  • Probe Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
  • Validate Assay Conditions : Confirm pH, temperature, and co-factor concentrations match in vivo environments .

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